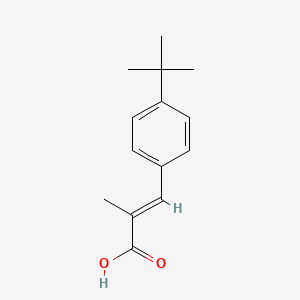
2-Methyl-3-(4-tert-butylphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-3-(4-tert-butylphenyl)acrylic acid” is a chemical compound that is part of the family of vinyl polymers made from acrylate monomers . It is an ester that contains vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Synthesis Analysis
The synthesis of this compound involves a process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity . The process also involves the preparation of 4-tert-butylbenzaldehyde with high para-isomer purity .Molecular Structure Analysis
The molecular formula of “2-Methyl-3-(4-tert-butylphenyl)acrylic acid” is C14H18O2 . It has a total of 34 atoms; 18 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms . The average mass is 206.324 Da and the monoisotopic mass is 206.167068 Da .Physical And Chemical Properties Analysis
“2-Methyl-3-(4-tert-butylphenyl)acrylic acid” is part of the acrylates family, which are known for their diverse characteristic properties. These include super-absorbency, transparency, flexibility, toughness, and hardness . They also have the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming .Aplicaciones Científicas De Investigación
Polymer Production
Acrylic acid derivatives like “2-Methyl-3-(4-tert-butylphenyl)acrylic acid” are significant feedstock compounds for manufacturing industrial and consumer products, particularly polymers. They are used to produce high-performance polymers with various applications due to their ability to form strong, durable, and flexible materials .
Biocatalysis
Enzymes that can decarboxylate aromatic compounds, including acrylic acid derivatives, have been identified for potential biocatalytic applications. These enzymes could be used in synthetic pathways to produce various biochemicals .
Synthesis of Unsaturated Carboxylic Acid Derivatives
The coupling carboxylation of CO2 with alkenes like ethylene to prepare acrylic acid and its derivatives has industrial prospects. This process is part of ongoing research to develop efficient synthesis methods for unsaturated carboxylic acid derivatives .
Enzyme Inhibition Studies
Acrylic acid derivatives have been evaluated for their enzyme inhibition potential against enzymes like urease and α-glucosidase. This suggests potential applications in developing inhibitors for these enzymes, which could have therapeutic implications .
Sustainable Chemistry
There is a growing interest in synthesizing bio-based acrylic acid derivatives from renewable resources. This aligns with efforts to develop sustainable chemical building units for various applications, including environmentally friendly polymers .
Pharmaceutical Research
Derivatives of acrylic acid are often explored for their potential pharmacological properties. Research into novel acrylic acid derivatives could lead to the development of new drugs or therapeutic agents .
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBTJBYQXKOIX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-tert-butylphenyl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)
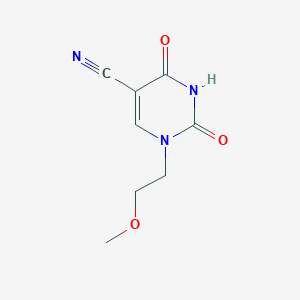
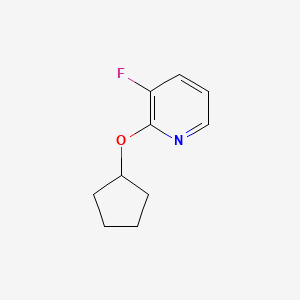

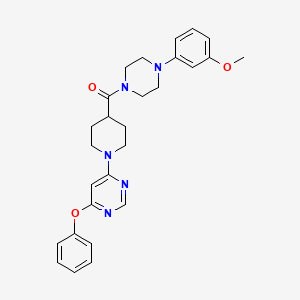
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)
![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)

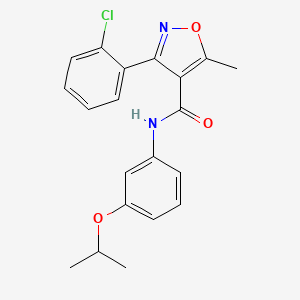
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)
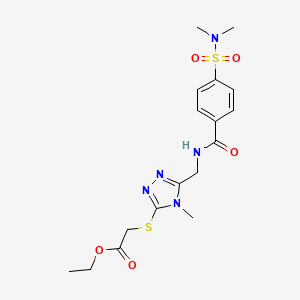
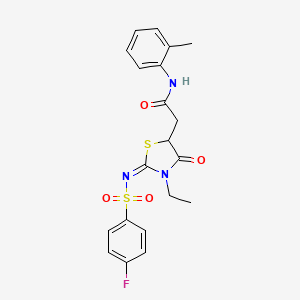
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2973949.png)